
Pentene, dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentene, dichloro- is an organic compound that belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond The presence of two chlorine atoms in the molecule makes it a dichloro derivative of pentene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentene, dichloro- can be synthesized through the addition of chlorine to pentene. This reaction typically occurs under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the pentene molecule. The reaction can be represented as follows:
CH2=CH(CH2)2CH3+Cl2→CH2Cl−CH(CH2)2CH2Cl
Industrial Production Methods
In an industrial setting, the production of dichloropentene may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The process may include steps such as chlorination, distillation, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentene, dichloro- undergoes various chemical reactions, including:
Addition Reactions: The double bond in pentene allows for addition reactions with halogens, hydrogen, and other reagents.
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions
Halogenation: Chlorine or bromine can be added to the double bond under controlled conditions.
Hydrogenation: Hydrogen gas in the presence of a catalyst (e.g., platinum or palladium) can reduce the double bond to form alkanes.
Oxidation: Oxidizing agents such as potassium permanganate or ozone can convert the double bond to epoxides or other oxygen-containing compounds.
Major Products Formed
Dichloropentane: Formed through the addition of chlorine to pentene.
Pentane: Formed through the hydrogenation of pentene, dichloro-.
Epoxides: Formed through the oxidation of the double bond.
Applications De Recherche Scientifique
Pentene, dichloro- has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pentene, dichloro- involves its interaction with molecular targets through its double bond and chlorine atoms. The double bond allows for addition reactions, while the chlorine atoms can participate in substitution reactions. These interactions can lead to the formation of various products and intermediates, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethene, dichloro-: A smaller alkene with two chlorine atoms.
Propene, dichloro-: A three-carbon alkene with two chlorine atoms.
Butene, dichloro-: A four-carbon alkene with two chlorine atoms.
Uniqueness
Pentene, dichloro- is unique due to its longer carbon chain compared to ethene, propene, and butene derivatives. This longer chain can influence its physical and chemical properties, making it suitable for specific applications that shorter-chain dichloroalkenes may not be able to fulfill.
Propriétés
Numéro CAS |
61626-70-8 |
|---|---|
Formule moléculaire |
C5H8Cl2 |
Poids moléculaire |
139.02 g/mol |
Nom IUPAC |
1,1-dichloropent-1-ene |
InChI |
InChI=1S/C5H8Cl2/c1-2-3-4-5(6)7/h4H,2-3H2,1H3 |
Clé InChI |
ZNPAFRLFBXOLET-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide](/img/structure/B14595138.png)

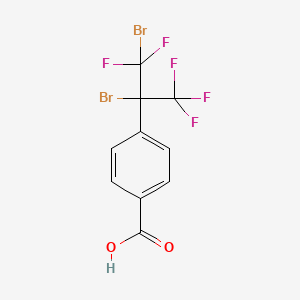
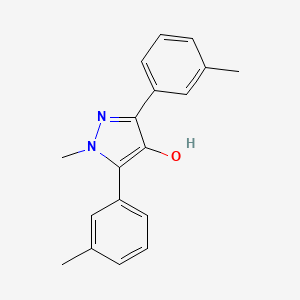
![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
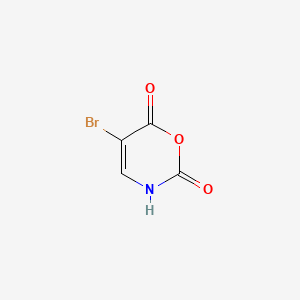
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)
![N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14595186.png)
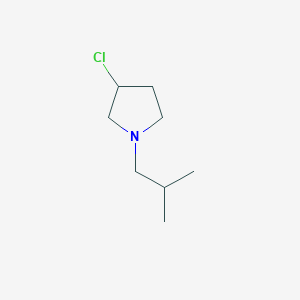

![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)
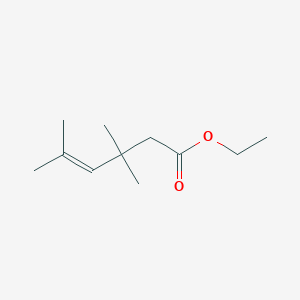
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)
